molecular formula C25H29Cl2N5O2 B12711387 1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide CAS No. 93637-64-0

1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide

Cat. No.: B12711387
CAS No.: 93637-64-0
M. Wt: 502.4 g/mol
InChI Key: VSMNHDKEAPANGP-MUFRIFMGSA-N
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Description

1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, a propoxyphenyl group, and a bis(2-chloroethyl)amino group.

Preparation Methods

The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves multiple steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid group. The propoxyphenyl group is then attached, and finally, the bis(2-chloroethyl)amino group is introduced through a series of reactions involving chlorination and amination. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer due to its bis(2-chloroethyl)amino group, which is known for its alkylating properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can be compared with similar compounds such as:

Properties

CAS No.

93637-64-0

Molecular Formula

C25H29Cl2N5O2

Molecular Weight

502.4 g/mol

IUPAC Name

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-propoxyphenyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C25H29Cl2N5O2/c1-2-15-34-23-9-5-21(6-10-23)24-17-31(19-28-24)18-25(33)30-29-16-20-3-7-22(8-4-20)32(13-11-26)14-12-27/h3-10,16-17,19H,2,11-15,18H2,1H3,(H,30,33)/b29-16+

InChI Key

VSMNHDKEAPANGP-MUFRIFMGSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl

Origin of Product

United States

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